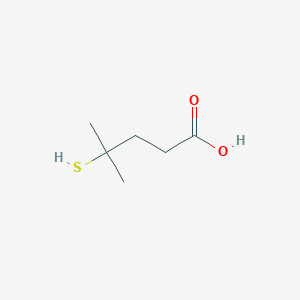

4-Mercapto-4-methylpentanoic acid

Cat. No. B143051

Key on ui cas rn:

140231-31-8

M. Wt: 148.23 g/mol

InChI Key: SYIFSIGCMOMQRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07276497B2

Procedure details

A solution of mercaptopentanoic acid 7 (6.0 mL, 40 mmol) was dissolved in 50 mL of deionized water in a 250 mL flask. The solution was magnetically stirred as sodium carbonate (6.4 g, 60 mmol) was added to the acid at a rate that would not cause excessive frothing. The flask was equipped with a 100 mL addition funnel, which was charged with a solution of methyl methanethiolsulfonate (7.5 g, 60 mmol) dissolved in 30 mL of glass-distilled 100% ethanol. The flask was cooled in an ice/water bath and the system was maintained under an argon atmosphere. The methyl methanethiolsulfonate solution was added drop-wise to the flask as rapidly as possible but without causing excessive frothing. The cooling bath was removed and the reaction mixture was allowed to stir for an additional 3 hours. Solvent was removed by rotary evaporation under vacuum, until approximately 20 mL remained. After which 10 mL of saturated sodium bicarbonate and 30 mL of deionized water were added. The mixture was washed three times with 25 mL portions of ethyl acetate in a separatory funnel. The aqueous layer was adjusted to approximately pH 2 with 5 M HCl and was extracted twice with 120 mL portions of ethyl acetate. The organic layers were combined and washed with 20 mL of a solution composed of saturated NaCl and 1M HCl at a ratio of 4:1. The organic layer was then dried over 14 g of anhydrous sodium sulfate and solvent was removed by rotary evaporation under vacuum to give 5.4 g of product 8 (70% yield). The material can be taken to the next step without further purification. 1H NMR (CDCl3): δ1.54 (6H, s), 2.15-2.21 (2H, m), 2.64 (3H, s), 2.69-2.72 (2H, m). MS (M+Na+) calc.: 217.0, found: 217.1

Name

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

[SH:1][C:2]([CH3:9])([CH3:8])[CH2:3][CH2:4][C:5]([OH:7])=[O:6].C(=O)([O-])[O-].[Na+].[Na+].[CH3:16][S:17]S(C)(=O)=O>O.C(O)C>[CH3:8][C:2]([S:1][S:17][CH3:16])([CH3:9])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

6 mL

|

|

Type

|

reactant

|

|

Smiles

|

SC(CCC(=O)O)(C)C

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[Na+].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

7.5 g

|

|

Type

|

reactant

|

|

Smiles

|

CSS(=O)(=O)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CSS(=O)(=O)C

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir for an additional 3 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the acid at a rate that would not

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was equipped with a 100 mL addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The flask was cooled in an ice/water bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the system was maintained under an argon atmosphere

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Solvent was removed by rotary evaporation under vacuum, until approximately 20 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After which 10 mL of saturated sodium bicarbonate and 30 mL of deionized water were added

|

WASH

|

Type

|

WASH

|

|

Details

|

The mixture was washed three times with 25 mL portions of ethyl acetate in a separatory funnel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

was extracted twice with 120 mL portions of ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 20 mL of a solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was then dried over 14 g of anhydrous sodium sulfate and solvent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by rotary evaporation under vacuum

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(CCC(=O)O)(C)SSC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.4 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 69.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |